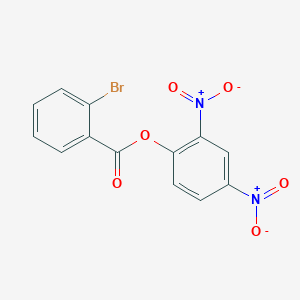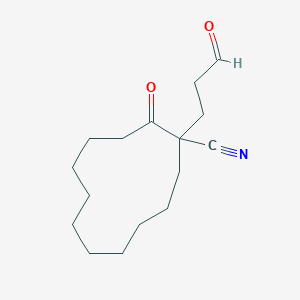![molecular formula C11H11N3O3 B14322621 4-[(1H-Benzimidazol-6-yl)amino]-4-oxobutanoic acid CAS No. 110208-17-8](/img/structure/B14322621.png)
4-[(1H-Benzimidazol-6-yl)amino]-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1H-Benzimidazol-6-yl)amino]-4-oxobutanoic acid is an organic compound belonging to the class of benzimidazoles Benzimidazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1H-Benzimidazol-6-yl)amino]-4-oxobutanoic acid typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate. Other methods include the reaction with aromatic or aliphatic aldehydes, or cyanogen bromide in acetonitrile solution . The reaction conditions often involve the use of oxidizing agents or metal triflates like scandium triflate or ytterbium triflate .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve large-scale synthesis using similar condensation reactions. The choice of reagents and conditions can vary depending on the desired yield and purity of the final product. Common industrial methods include the use of high-pressure reactors and continuous flow systems to optimize reaction efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(1H-Benzimidazol-6-yl)amino]-4-oxobutanoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid, while reduction could produce benzimidazole-2-ylmethanol .
Applications De Recherche Scientifique
4-[(1H-Benzimidazol-6-yl)amino]-4-oxobutanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 4-[(1H-Benzimidazol-6-yl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. It is known to bind to DNA grooves and exhibit peroxide-mediated DNA-cleavage properties. This interaction disrupts the normal function of DNA, leading to cytotoxic effects in certain cell lines . Additionally, it may inhibit tubulin polymerization, affecting cell division and leading to the loss of cytoplasmic microtubules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
Mebendazole: An antiparasitic drug that also inhibits tubulin polymerization.
Carbendazim: A fungicide with similar DNA-binding properties.
Uniqueness
4-[(1H-Benzimidazol-6-yl)amino]-4-oxobutanoic acid is unique due to its specific structural features and the combination of functional groups that confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
110208-17-8 |
|---|---|
Formule moléculaire |
C11H11N3O3 |
Poids moléculaire |
233.22 g/mol |
Nom IUPAC |
4-(3H-benzimidazol-5-ylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C11H11N3O3/c15-10(3-4-11(16)17)14-7-1-2-8-9(5-7)13-6-12-8/h1-2,5-6H,3-4H2,(H,12,13)(H,14,15)(H,16,17) |
Clé InChI |
QYIKCSCISUTGTO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1NC(=O)CCC(=O)O)NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-[(3-Ethyl-4-methoxy-5-propylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14322580.png)


![7-[(2-Hydroxypropyl)(methyl)amino]-4-methyl-2H-1-benzopyran-2-one](/img/structure/B14322589.png)


![2-[(Methanesulfinyl)methyl]-4-methoxy-3,5-dimethylpyridine](/img/structure/B14322617.png)

![Acetamide, N-[4-[(2,4-dioxo-5-thiazolidinylidene)methyl]phenyl]-](/img/structure/B14322636.png)
